molecular formula C18H20F2N4O3 B3006849 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide CAS No. 2097857-47-9

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Cat. No.: B3006849
CAS No.: 2097857-47-9
M. Wt: 378.38
InChI Key: AQJNRDOWILEZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group at the 1-position and a 3-cyclopropyl-2,4-dioxoimidazolidinyl moiety at the 4-position. The 2,6-difluorophenyl group attached to the carboxamide nitrogen introduces steric and electronic effects that influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3/c19-13-2-1-3-14(20)16(13)21-17(26)22-8-6-11(7-9-22)23-10-15(25)24(18(23)27)12-4-5-12/h1-3,11-12H,4-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJNRDOWILEZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Incorporation of the Difluorophenyl Group: The difluorophenyl group is typically introduced via electrophilic aromatic substitution or through the use of difluorobenzene derivatives in coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, coatings, or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence various biochemical pathways, altering cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share a piperidine-1-carboxamide backbone.
  • The 2,6-difluorophenyl group in the target compound mirrors the 2,3-difluorophenyl substituent in MK-0974, which enhances receptor affinity and metabolic stability .

Key Differences :

  • Core Ring System: MK-0974 contains an azepane ring with a trifluoroethyl group, while the target compound uses a cyclopropyl-imidazolidinone system.
  • Bioactivity: MK-0974 exhibits potent CGRP receptor antagonism (IC₅₀ < 10 nM) and oral bioavailability (>50% in primates), attributed to its azepane-truncated structure and fluorine substitutions . The target compound’s imidazolidinone moiety may confer distinct binding kinetics but requires empirical validation.

BIBN4096BS (CGRP Antagonist)

Structural Parallels :

  • Both compounds utilize a piperidinecarboxamide scaffold.
  • BIBN4096BS incorporates a dibromo-4-hydroxyphenyl group, contrasting with the 2,6-difluorophenyl group in the target compound. Halogen substitutions here influence lipophilicity and target engagement .

Functional Insights :

  • BIBN4096BS demonstrates subnanomolar affinity for the CGRP receptor, but its larger bromine atoms may reduce blood-brain barrier penetration compared to fluorine-containing analogs .

Uracil-Based Herbicides (Protox Inhibitors)

Structural Overlap :

  • The imidazolidinone ring in the target compound resembles the uracil moiety in herbicides like saflufenacil, which inhibit protoporphyrinogen oxidase (Protox) .

N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

Shared Motifs :

  • Both compounds feature a piperidine-carboxamide core with aromatic substitutions.

Key Variations :

  • The pyrazole and iodophenyl groups in this analog likely target cannabinoid receptors, whereas the target compound’s imidazolidinone and difluorophenyl groups suggest alternative binding preferences .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight Biological Target Potency/Bioactivity
Target Compound Piperidine-carboxamide 2,6-Difluorophenyl, Cyclopropyl-imidazolidinone ~363.3 (est.) Not specified Pending empirical data
MK-0974 Azepane-carboxamide 2,3-Difluorophenyl, Trifluoroethyl 516.5 CGRP Receptor IC₅₀ < 10 nM; Oral bioavailability >50%
BIBN4096BS Piperidine-carboxamide 3,5-Dibromo-4-hydroxyphenyl ~865.0 CGRP Receptor Subnanomolar affinity
Uracil Herbicides (e.g., Saflufenacil) Uracil Aryl/heteroaryl substitutions ~412.3 Protox Enzyme EC₅₀ 0.1–1 µM (herbicidal)
Compound in Piperidine-carboxamide 4-Iodophenyl, Pyrazole 867.96 Kinase/Cannabinoid? Undisclosed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.